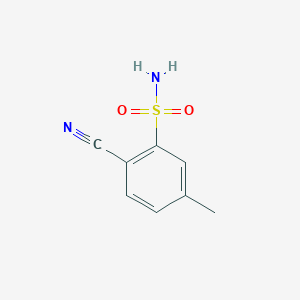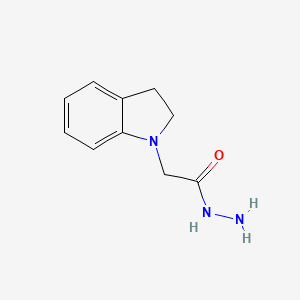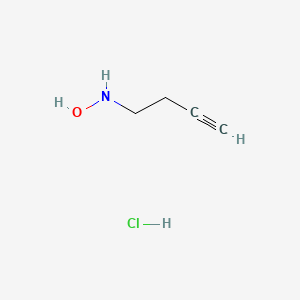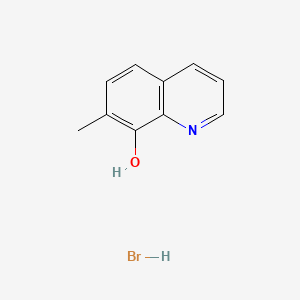
7-Methylquinolin-8-olhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinolin-8-olhydrobromide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinolin-8-olhydrobromide typically involves the bromination of 7-Methylquinolin-8-ol. The process can be carried out using bromine or hydrobromic acid under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are increasingly being adopted to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinolin-8-olhydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives .
Scientific Research Applications
7-Methylquinolin-8-olhydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylquinolin-8-olhydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the inhibition of certain biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal and industrial chemistry.
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
7-Methylquinoline: A precursor in the synthesis of 7-Methylquinolin-8-olhydrobromide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
7-methylquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-5-8-3-2-6-11-9(8)10(7)12;/h2-6,12H,1H3;1H |
InChI Key |
JYXYHAANPNRNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
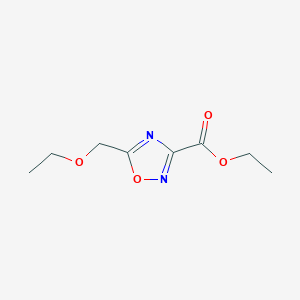
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15300152.png)
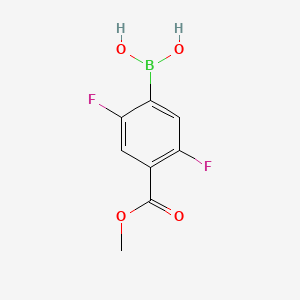

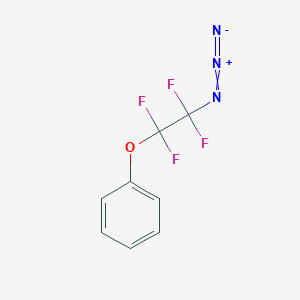
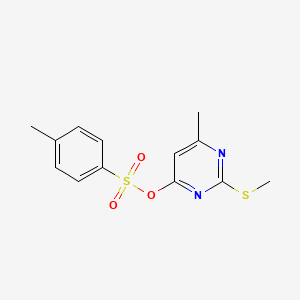
amine](/img/structure/B15300194.png)
